molecular formula C11H18N2 B511157 2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine CAS No. 932175-72-9

2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine

Cat. No.: B511157
CAS No.: 932175-72-9
M. Wt: 178.27g/mol
InChI Key: QTGGCAINYNGEPD-UHFFFAOYSA-N
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Description

“2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine” is an organic compound that features a pyridine ring substituted with a tert-pentyl group and a pyridinylmethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine” typically involves the following steps:

    Formation of tert-pentylamine: This can be achieved by the alkylation of ammonia with tert-pentyl halide under basic conditions.

    N-alkylation of pyridine: The tert-pentylamine can then be reacted with 4-pyridinecarboxaldehyde in the presence of a reducing agent like sodium borohydride to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry, aiding in the formation of metal complexes.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biological Probes: Used in the study of enzyme mechanisms or receptor binding.

Industry

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in pharmaceuticals, it might interact with specific receptors or enzymes, altering their activity. The pyridine ring can engage in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-N-(4-pyridinylmethyl)amine: Similar structure but with a tert-butyl group instead of tert-pentyl.

    N-(tert-pentyl)-N-(3-pyridinylmethyl)amine: Similar structure but with the pyridinylmethyl group at the 3-position.

Uniqueness

    Steric Effects: The tert-pentyl group introduces more steric hindrance compared to tert-butyl, potentially affecting the compound’s reactivity and binding properties.

    Positional Isomerism: The position of the pyridinylmethyl group can significantly influence the compound’s chemical and biological properties.

Properties

IUPAC Name

2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-4-11(2,3)13-9-10-5-7-12-8-6-10/h5-8,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGGCAINYNGEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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